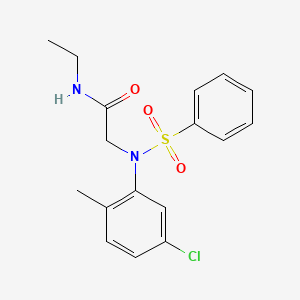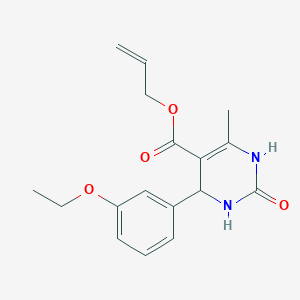
N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide, also known as IPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IPPB is a synthetic opioid that has been shown to exhibit analgesic properties, making it a promising candidate for pain management.
Wirkmechanismus
N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide acts on the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates a signaling cascade that ultimately leads to the inhibition of pain signals. N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide also exhibits partial agonist activity at the delta-opioid receptor, which may contribute to its lower abuse potential.
Biochemical and Physiological Effects:
N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide exhibits potent analgesic effects, making it a promising candidate for pain management. It has also been shown to exhibit anti-inflammatory properties, which may contribute to its analgesic effects. N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide has been shown to have a longer duration of action compared to other opioids, making it a viable option for sustained pain relief. Additionally, N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide exhibits lower abuse potential compared to other opioids, making it a potential candidate for the treatment of opioid addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide has several advantages for lab experiments. It exhibits potent analgesic properties, making it a useful tool for studying pain pathways. Additionally, N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders. However, N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide also has several limitations for lab experiments. It exhibits partial agonist activity at the delta-opioid receptor, which may complicate its use in studies that specifically target the mu-opioid receptor. Additionally, N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide exhibits lower potency compared to other opioids, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide. One area of interest is the development of new analogs with improved potency and selectivity for the mu-opioid receptor. Additionally, further research is needed to elucidate the mechanisms underlying N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide's neuroprotective effects, which may lead to the development of new treatments for neurological disorders. Finally, the potential use of N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide in the treatment of opioid addiction warrants further investigation, as it may offer a safer alternative to other opioids currently used in addiction treatment.
Synthesemethoden
N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide is synthesized through a multistep process that involves the reaction between piperidine and 4-phenylbutyric acid. The resulting product is then further processed to obtain the final compound, N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide. This synthesis method has been optimized to produce high yields of pure N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic properties, making it a promising candidate for pain management. N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide has also been investigated for its potential use in the treatment of opioid addiction, as it exhibits lower abuse potential compared to other opioids. Additionally, N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-phenyl-N-(1-propan-2-ylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-15(2)20-13-11-17(12-14-20)19-18(21)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUZBUYSMMNXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5084070.png)
![sodium 8-hydroxy-3,6-bis[(methylamino)sulfonyl]-1-naphthalenesulfonate](/img/structure/B5084072.png)
![2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5084078.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide](/img/structure/B5084092.png)
![2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5084094.png)
![N-(2-methyl-3-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5084098.png)
![1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5084101.png)
![1-(2-fluorobenzyl)-6-oxo-N-[(3-propyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B5084116.png)
![1-(2-{[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethyl)-2-piperidinone](/img/structure/B5084129.png)
![10-(2-chlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5084137.png)
![1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene](/img/structure/B5084145.png)

![1,3,7-trimethyl-8-[4-(1H-tetrazol-1-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5084159.png)
